molecular formula C20H28N2O5 B13491972 Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate

Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B13491972
M. Wt: 376.4 g/mol
InChI Key: XYBVGOWSNPRIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C17H24N2O4. It is primarily used in research and development within the pharmaceutical and chemical industries. This compound is known for its unique structure, which includes a pyrrolidine ring and an azetidine moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The process begins with the preparation of 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-Pro-OH), which is then reacted with isobutylchloroformate (IBCF) in the presence of a base such as N-methylmorpholine (NMM) to form the desired product . The reaction conditions often require low temperatures and careful control of the reaction environment to ensure high yields and purity.

Chemical Reactions Analysis

Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol derivatives.

Scientific Research Applications

Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Medicine: It serves as a precursor in the synthesis of potential pharmaceutical agents, including antibiotics and antiviral drugs.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites, thereby affecting their catalytic activity. The presence of the benzyloxycarbonyl group allows for selective binding to target proteins, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl 2-(3-hydroxy-1-phenylmethoxycarbonylazetidin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-19(2,3)27-18(24)22-11-7-10-16(22)20(25)13-21(14-20)17(23)26-12-15-8-5-4-6-9-15/h4-6,8-9,16,25H,7,10-14H2,1-3H3

InChI Key

XYBVGOWSNPRIEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2(CN(C2)C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.